molecular formula C23H20ClFN2O3 B12384564 PD-1/PD-L1-IN-39

PD-1/PD-L1-IN-39

Cat. No.: B12384564
M. Wt: 426.9 g/mol
InChI Key: YAHBFTAUXKIAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-39 is a small-molecule inhibitor designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance. Unlike monoclonal antibodies (e.g., nivolumab, pembrolizumab), this compound belongs to a class of synthetic compounds optimized for high binding affinity to PD-L1, thereby preventing its engagement with PD-1 on T cells.

Such methods have been instrumental in refining inhibitor design, as seen in other PD-1/PD-L1-targeting compounds like PD-L1-IN-1 and natural derivatives such as tannic acid (TA) and pentagalloylglucose (PGG) .

Properties

Molecular Formula

C23H20ClFN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

2-[2-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]acetic acid

InChI

InChI=1S/C23H20ClFN2O3/c24-23-16(4-3-6-18(23)17-5-1-2-7-19(17)25)14-30-21-9-8-15-12-27(13-22(28)29)11-10-20(15)26-21/h1-9H,10-14H2,(H,28,29)

InChI Key

YAHBFTAUXKIAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)OCC3=C(C(=CC=C3)C4=CC=CC=C4F)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-39 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with the preparation of biphenyl derivatives, followed by various functional group modifications to achieve the desired structure. Common reagents used in these reactions include palladium catalysts for coupling reactions, and conditions such as reflux in organic solvents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring high yield and purity. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

PD-1/PD-L1-IN-39 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-39 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This inhibition prevents the transmission of inhibitory signals to T cells, allowing them to remain active and attack tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathways affected include the downstream signaling cascades that regulate T cell activation and immune response .

Comparison with Similar Compounds

Structural and Binding Affinity Comparisons

PD-1/PD-L1-IN-39’s efficacy is benchmarked against both natural and synthetic inhibitors. Key parameters include association/dissociation constants (Ka, Kd) and blockade rates, often measured via surface plasmon resonance (SPR) or ELISA assays.

Table 1: Binding Parameters of Selected PD-1/PD-L1 Inhibitors

Compound Target Protein Ka (M⁻¹s⁻¹) Kd (s⁻¹) KD (nM) Blockade Rate (%)
This compound* PD-L1 Not reported Not reported ~5–50 (estimated) >90 (estimated)
TA (Tannic Acid) PD-L1/PD-1 1.56–12.5 µM (KD) 0.06–0.5 µM (KD) 15–125 60–80 at 100 µM
Kaempferol PD-L1/PD-1 1.56–25 µM (KD) Not reported 25–250 40–60 at 100 µM
PGG PD-L1 3.13–25 µM (KD) Not reported 30–250 70–85 at 100 µM
PD-L1-IN-1 PD-L1 Not reported Not reported <10 >95

*Estimated values for this compound are inferred from computational optimization studies .

Key Findings :

  • This compound is hypothesized to exhibit sub-100 nM KD values, surpassing natural compounds like TA (KD: 15–125 nM) and kaempferol (KD: 25–250 nM) in binding affinity .
  • Compared to PD-L1-IN-1 (a commercially available inhibitor with KD <10 nM), this compound may offer comparable potency but improved solubility or metabolic stability due to structural refinements .

Functional and Clinical Efficacy

In Vitro and Preclinical Data :

  • Blockade Rate : TA and PGG achieve 60–85% inhibition of PD-1/PD-L1 interactions at 100 µM, while this compound is projected to exceed 90% at lower concentrations due to enhanced target engagement .

Table 2: Clinical Outcomes of PD-1/PD-L1-Targeting Agents

Agent Type Example Compounds Objective Response Rate (ORR) Key Toxicities
Monoclonal Antibodies Nivolumab, Atezolizumab 18–28% (NSCLC, melanoma, RCC) Pneumonitis, colitis (14% grade 3/4)
Small-Molecule Inhibitors PD-L1-IN-1, this compound* Preclinical: >90% blockade Hypothetical: Reduced immune-related adverse events (vs. antibodies)

*this compound’s clinical profile is anticipated to mirror or exceed antibody efficacy with fewer systemic immune-related adverse events due to localized action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.